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4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methoxyphenyl hydrazine with 6-methylpyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using thionyl chloride to form the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)methanone
- alpha-(4-methoxyphenyl)-6-methyl-2-pyridineacrylic acid
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This structural feature enhances its ability to interact with specific molecular targets and contributes to its diverse range of applications .
Biological Activity
4-(4-Methoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl and methylpyridinyl groups enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C15H16N2O2S |
Molecular Weight | 288.36 g/mol |
IUPAC Name | This compound |
The mechanism of action of thiadiazole derivatives often involves interaction with specific enzymes or receptors. The methoxy and pyridinyl groups may facilitate binding to biological targets, leading to modulation of various pathways such as apoptosis in cancer cells or inhibition of microbial growth.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various thiadiazole compounds against Gram-positive and Gram-negative bacteria. The results showed that compounds with halogen substitutions on the phenyl ring had enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) values for selected strains:
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
Antifungal Activity
Thiadiazole derivatives have also been tested for antifungal properties. One study highlighted the efficacy of a related compound against various Candida species, demonstrating potent antifungal activity with MIC values lower than those of standard antifungal agents .
Anticancer Activity
The anticancer potential of thiadiazole compounds has been explored in several studies. One investigation revealed that a derivative exhibited cytotoxic effects on human cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (A375) . The mechanism involved the induction of apoptosis and cell cycle arrest.
Case Studies
- Antimicrobial Study : A series of thiadiazole derivatives were synthesized and tested for their antibacterial activity. The study found that modifications to the thiadiazole ring significantly affected their potency against bacterial strains, with some compounds showing MIC values comparable to established antibiotics .
- Antifungal Evaluation : In vitro assays demonstrated that certain thiadiazole derivatives had high efficacy against azole-resistant Candida strains, suggesting their potential as alternative antifungal agents .
- Cytotoxicity Assessment : The cytotoxic effects of the compound on cancer cell lines were assessed using MTT assays, revealing significant growth inhibition at low concentrations .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-10-4-3-5-13(17-10)18-16(21)15-14(19-20-23-15)11-6-8-12(22-2)9-7-11/h3-9H,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVWLMQECWESPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.